molecular formula C9H13ClN2O3S B1382489 4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride CAS No. 1803585-69-4

4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride

Cat. No.: B1382489
CAS No.: 1803585-69-4
M. Wt: 264.73 g/mol
InChI Key: RMZISGGZYSJLLY-UHFFFAOYSA-N
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Description

4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride is a chemical compound with the molecular formula C9H12N2O3S·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

The primary targets of the compound “4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride” are currently unknown. The compound is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets, such as DNA and topoisomerase II , but it is unclear if this specific compound has the same interactions.

Biochemical Pathways

Thiazole derivatives have been found to cause DNA double-strand breaks and a G2 stop, leading to cell death . .

Result of Action

Thiazole derivatives have been found to cause cell death , but it is unclear if this specific compound has the same effects.

Biochemical Analysis

Biochemical Properties

4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its diverse biological activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to DNA and interfere with its replication and transcription processes . Additionally, this compound may inhibit or activate specific enzymes, altering their activity and affecting downstream biochemical pathways. For instance, thiazole derivatives have been reported to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although their potency may decrease due to degradation . Long-term exposure to this compound may result in sustained changes in gene expression and cellular metabolism, potentially leading to altered cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . Additionally, this compound may alter the levels of key metabolites, such as ATP and NADH, impacting cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution . For instance, thiazole derivatives have been shown to bind to plasma proteins, influencing their bioavailability and distribution in the body . Additionally, the compound’s localization within specific tissues and cells can affect its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been reported to localize in the nucleus, where they can interact with DNA and nuclear proteins . Additionally, the compound’s localization in mitochondria may influence cellular energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with formic acid and butanoic acid under specific conditions. The process can be summarized as follows:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring by reacting 4-methyl-1,3-thiazole with a suitable base.

    Amidation: The thiazole derivative is then reacted with formic acid to introduce the formamido group.

    Addition of Butanoic Acid: Finally, butanoic acid is added to the reaction mixture to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

    Purification Steps: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thioethers.

    Substitution Products: Halogenated thiazole derivatives.

Scientific Research Applications

4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Thiamine Hydrochloride:

    4-Methylthiazole-5-carboxylic Acid: A related compound with similar structural features.

Uniqueness

4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S.ClH/c1-6-8(15-5-11-6)9(14)10-4-2-3-7(12)13;/h5H,2-4H2,1H3,(H,10,14)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZISGGZYSJLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803585-69-4
Record name Butanoic acid, 4-[[(4-methyl-5-thiazolyl)carbonyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803585-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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